molecular formula C8H5N3O3 B1385950 3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid CAS No. 1018610-55-3

3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B1385950
CAS No.: 1018610-55-3
M. Wt: 191.14 g/mol
InChI Key: MFOBFBOBSFIJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid: is a heterocyclic compound that features a pyridine ring fused to an oxadiazole ring with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyanopyridine with hydroxylamine to form the corresponding amidoxime, which is then cyclized with a carboxylic acid derivative under acidic or basic conditions to yield the oxadiazole ring.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., solvents, temperatures).

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, 3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable scaffold for drug development.

Industry: The compound is used in the development of new materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-(Pyridin-4-yl)-1,2,4-triazole-5-carboxylic acid
  • 3-(Pyridin-4-yl)-1,2,4-thiadiazole-5-carboxylic acid
  • 3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-sulfonic acid

Uniqueness: 3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific combination of the pyridine and oxadiazole rings, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a versatile compound for various applications.

Properties

IUPAC Name

3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8(13)7-10-6(11-14-7)5-1-3-9-4-2-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOBFBOBSFIJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid
Reactant of Route 6
3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.